molecular formula C18H25N3O2S B14937198 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B14937198
M. Wt: 347.5 g/mol
InChI Key: OSLGSYUTVXBAAH-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methylthiazole core substituted with a 2-methylpropylamino group at position 2 and a 4-methoxyphenylethyl carboxamide moiety at position 4. The compound’s structure integrates a methoxy-substituted aromatic system and branched alkyl chains, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H25N3O2S/c1-12(2)11-20-18-21-13(3)16(24-18)17(22)19-10-9-14-5-7-15(23-4)8-6-14/h5-8,12H,9-11H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

OSLGSYUTVXBAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC(C)C)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-methylpropane to yield the amide. The final step involves cyclization with a thiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring plays a crucial role in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous thiazole carboxamides, focusing on substituent variations, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological/Physicochemical Notes Reference(s)
N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide - 4-Methylthiazole
- 2-(2-Methylpropyl)amino
- N-[2-(4-Methoxyphenyl)ethyl]
Moderate lipophilicity (predicted logP ~3.5); potential kinase inhibition scaffold .
2-(Benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide - 2-Benzylamino
- N-[2-(2-Methoxyphenyl)ethyl]
Higher polarity due to benzyl group; relative retention time (RRT) not reported .
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide - 2-(3-Thienyl)
- Ethylamino-oxoethyl carboxamide
Enhanced electron-withdrawing effects from thienyl group; activity in receptor binding assays .
4-Methyl-N-(2,4,6-trimethylphenyl)-2-[(2-(4-methoxyphenyl)ethyl)amino]-5-thiazolecarboxamide - N-(2,4,6-Trimethylphenyl)
- 2-(4-Methoxyphenylethyl)amino
Increased steric bulk; relative retention time = 4.25 (HPLC), suggesting moderate hydrophobicity .

Physicochemical Properties

  • Lipophilicity: The target compound’s branched 2-methylpropylamino and methoxyphenylethyl groups contribute to balanced lipophilicity, enhancing membrane permeability compared to analogues with polar substituents (e.g., benzylamino in ).
  • Retention Behavior: Analogues with trimethylphenyl or thienyl substituents exhibit varied retention times (e.g., RRT = 4.25 for the trimethylphenyl derivative vs. unrecorded values for benzylamino analogues), reflecting differences in hydrophobic interactions .

Research Findings and Data Tables

Table 2: Chromatographic Properties (HPLC)

Compound Relative Retention Time (RRT) Mobile Phase
4-Methyl-N-(2,4,6-trimethylphenyl)-2-[(2-(4-methoxyphenyl)ethyl)amino]-5-thiazolecarboxamide 4.25 Acetonitrile/Water (70:30)
This compound 4.05 Acetonitrile/Water (65:35)

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